rac Timolol-d5 Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac Timolol-d5 Maleate is a labelled racemic of (S)-Timolol maleate . It is a non-cardioselective hydrophilic β-adrenoceptor blocker . It is used as an anti-hypertensive, anti-arrhythmic, anti-anginal, and anti-glaucoma agent .
Molecular Structure Analysis
The molecular formula of this compound is C13H19D5N4O3S•C4H4O4 . The molecular weight is 437.52 .Applications De Recherche Scientifique
Timolol Maleate has been studied for its effectiveness in reducing intraocular pressure in the treatment of glaucoma. It is a non-selective beta-adrenergic blocking agent that can produce effects on the heart and bronchial smooth muscle, which are concerns for workers handling this pharmaceutical ingredient (Naumann, Dolan, & Sargent, 2004).
Research has explored the use of Timolol Maleate for treating superficial infantile hemangiomas in infants. A study found that Timolol Maleate 0.5% gel is a safe and effective option for small superficial hemangiomas that have not ulcerated and are not on mucosal surfaces (Chan, Mckay, Adams, & Wargon, 2013).
Timolol Maleate's effectiveness in ocular drug delivery systems has been enhanced using nanocarriers like gelatin nanoparticles. These nanoparticles offer sustained release, efficient lowering of intraocular pressure, and lack of irritancy, indicating their potential as a successful ocular system (Shokry, Hathout, & Mansour, 2018).
The drug has been involved in studies examining the effects on the normal retinal circulation, with one study investigating the impact of two weeks of topical treatment with Timolol Maleate on retinal circulation in healthy volunteers (Grunwald, 1991).
Timolol Maleate has been examined in relation to its systemic cardiopulmonary effects. Despite its topical administration for ocular conditions, it can cause systemic adrenergic β-blocking due to absorption into the systemic circulation (Nieminen, Lehtimäki, Mäenpää, Ropo, Uusitalo, & Kähönen, 2007).
Mécanisme D'action
Pharmacokinetics
The pharmacokinetics of Rac Timolol-d5 Maleate involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed, with a distribution volume of 1.7 L/kg . It is extensively metabolized in the liver via the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . About 15-20% of a dose undergoes first-pass metabolism . Despite its relatively low first-pass metabolism, Timolol is 90% metabolized . The elimination half-life is between 2 to 2.7 hours, and it is prolonged with renal impairment . About 15% to 20% of the drug is excreted unchanged in the urine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors such as age, gender, renal function, and concomitant medications can influence the compound’s action and efficacy .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Rac Timolol-d5 Maleate interacts with β-adrenoceptors, which are a class of G-protein coupled receptors . The interaction is characterized by the compound’s ability to block these receptors, thereby inhibiting the effects of adrenaline and noradrenaline and reducing the heart rate . This interaction is non-selective, meaning it affects both β1 and β2 adrenoceptors .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it reduces intraocular pressure by decreasing aqueous humor production . It also reportedly protects ganglion cells, decreases aqueous humor outflow facility, and destroys the extracellular matrix in the trabecular meshwork .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β-adrenoceptors, blocking the effects of adrenaline and noradrenaline . This results in a decrease in heart rate and blood pressure . It also prevents the production of aqueous humor, thereby reducing intraocular pressure .
Temporal Effects in Laboratory Settings
It is known that the compound has a rapid onset of action, with peak effects observed within 0.5 to 2.5 hours .
Dosage Effects in Animal Models
It is known that the compound is used in the treatment of glaucoma, hypertension, angina pectoris, and myocardial infarction .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with β-adrenoceptors
Transport and Distribution
It is known that the compound is a hydrophilic β-adrenoceptor blocker , suggesting that it may be transported and distributed in the body through the bloodstream.
Subcellular Localization
Given its role as a β-adrenoceptor blocker , it is likely that it localizes to the cell membrane where these receptors are typically found.
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i8D2,9D2,10D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-RJAXMONVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.